2-ethyl-1-methyl-1h-indole chemical structure and physical properties
2-ethyl-1-methyl-1h-indole chemical structure and physical properties
Comprehensive Technical Guide on 2-Ethyl-1-methyl-1H-indole: Structural Elucidation, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
2-Ethyl-1-methyl-1H-indole (also known as N-methyl-2-ethylindole) is a highly substituted heterocyclic compound that serves as a critical building block in medicinal chemistry, agrochemical development, and the synthesis of organic light-emitting diodes (OLEDs)[1]. The dual substitution at the N1 (methyl) and C2 (ethyl) positions fundamentally alters the electron density and steric profile of the indole core. This guide provides an in-depth analysis of its physicochemical properties, analytical characterization, and field-proven synthetic workflows, designed for researchers and drug development professionals.
Chemical Identity & Structural Parameters
Understanding the exact structural parameters of 2-ethyl-1-methyl-1H-indole is crucial for predicting its pharmacokinetic behavior and reactivity in palladium-catalyzed cross-coupling reactions. The C2-ethyl group provides significant steric shielding to the C3 position, which dictates the regioselectivity of subsequent electrophilic aromatic substitutions.
Table 1: Quantitative Structural and Chemical Identifiers
| Property | Value |
| IUPAC Name | 2-ethyl-1-methyl-1H-indole |
| CAS Registry Number | 65136-45-0[2] |
| Molecular Formula | C₁₁H₁₃N[2] |
| Molecular Weight | 159.23 g/mol [2] |
| Exact Mass | 159.105 Da[2] |
| LogP (Octanol/Water) | 2.74[2] |
| Topological Polar Surface Area (TPSA) | 4.93 Ų[2] |
| SMILES String | CCc1cc2ccccc2n1C[2] |
| InChIKey | IDZQIRPRRGQQRF-UHFFFAOYSA-N[2] |
Physicochemical Profiling & Analytical Data
In laboratory settings, 2-ethyl-1-methyl-1H-indole typically presents as a pale yellow oil at standard temperature and pressure[1]. Because of its low TPSA (4.93 Ų) and moderate lipophilicity (LogP 2.74), it is highly soluble in non-polar to moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, and tetrahydrofuran) but practically insoluble in water.
Analytical Characterization Standards: To verify the purity of synthesized or commercially procured batches, researchers should cross-reference the following analytical benchmarks:
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Chromatography: The compound exhibits a Retention Factor ( Rf ) of 0.35 when run on silica gel Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (9:1) solvent system[1].
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1 H NMR (400 MHz, CDCl 3 ): Key diagnostic peaks include δ 7.53 (d, J = 7.8 Hz, 1H, Ar-H), a multiplet at δ 7.29-7.21 (1H, Ar-H), a distinct singlet for the N-methyl group at δ 3.71 (3H, N-CH 3 ), and the ethyl signature comprising a quartet at δ 2.75 ( J = 7.5 Hz, 2H, CH 2 ) and a triplet at δ 1.32 ( J = 7.5 Hz, 3H, CH 3 )[1].
Synthetic Methodologies & Mechanistic Causality
Regioselective N-Alkylation of 2-Ethylindole
The most direct and scalable route to 2-ethyl-1-methyl-1H-indole is the N-alkylation of the commercially available precursor, 2-ethyl-1H-indole.
Self-Validating Experimental Protocol:
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Step 1: Irreversible Deprotonation
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Action: Dissolve 1.0 equivalent of 2-ethyl-1H-indole in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Purge the flask with argon and cool to 0 °C. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).
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Causality: NaH is a strong, non-nucleophilic base. The reaction generates hydrogen gas ( H2 ), making the deprotonation thermodynamically irreversible and driving the formation of the highly nucleophilic indolyl anion. Anhydrous THF is strictly required to prevent the premature hydrolysis of NaH.
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Validation Check: The complete cessation of bubbling (gas evolution) visually validates that the indolyl anion has fully formed.
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Step 2: Electrophilic Substitution (S N 2)
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Action: Add 1.5 equivalents of Methyl Iodide (MeI) dropwise. Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.
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Causality: MeI is a highly reactive, unhindered electrophile. The C2-ethyl group sterically shields the adjacent C3 carbon, ensuring that the S N 2 attack occurs exclusively at the N1 nitrogen, preventing unwanted C-alkylation.
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Validation Check: Perform TLC (Hexane/EtOAc 9:1). The disappearance of the starting material and the emergence of a single UV-active spot at Rf = 0.35 confirms reaction completion[1].
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Step 3: Quenching & Isolation
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Action: Quench the reaction carefully with saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography.
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Causality: NH4Cl provides a mild proton source to safely neutralize unreacted NaH without the violent exothermic reaction associated with pure water.
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Advanced Fischer Indolization using Amphiphilic Lewis Acids
For complex asymmetric syntheses where the 2-ethyl-1-methylindole core is built de novo, researchers utilize advanced Fischer Indole Synthesis. Standard thermal Fischer indolization often yields a mixture of regioisomers when applied to unsymmetrical ketones.
To overcome this, modern protocols employ amphiphilic organoaluminum amides. For instance, treating the (E)-N-methyl-N-phenylhydrazone of an asymmetric ketone with diethylaluminum 2,2,6,6-tetramethylpiperidide (DATMP) directs the cyclization with extreme precision[3]. The bulky DATMP acts as a Lewis acid that coordinates with the hydrazone while its basic piperidide moiety facilitates selective deprotonation, yielding specific 2-ethyl-1-methylindole derivatives as the sole isolable products[3].
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow and intermediate states of the N-alkylation protocol described in Section 3.1.
Figure 1: Mechanistic workflow for the regioselective N-alkylation of 2-ethyl-1H-indole.
References
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Chemsrc. 65136-45-0 N-methyl-2-ethylindole: Chemical Properties, Structure, and Identifiers.2
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IRIS (Institutional Research Information System). Synthesis of Heterocycles for OLED Applications (Experimental Data & NMR Profiling).1
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ResearchGate. Asymmetric Total Syntheses of Strychnos Alkaloids via Selective Fischer Indolization (Mechanistic Insights on DATMP).3
